2-Benzylamino-2-methyl-1-propanol-d6

概要

説明

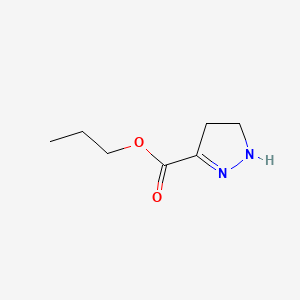

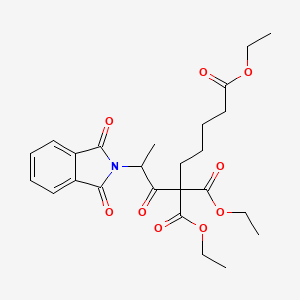

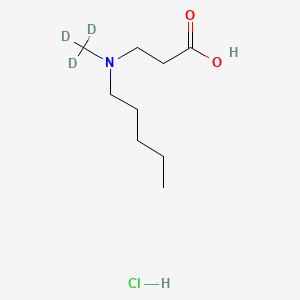

2-Benzylamino-2-methyl-1-propanol-d6 is a biochemical used for proteomics research . It has a molecular formula of C11H11D6NO and a molecular weight of 185.30 .

Synthesis Analysis

The synthesis of 2-Benzylamino-2-methyl-1-propanol involves a reaction between 2-amino-2-methylpropan-1-ol and benzaldehyde in dichloromethane at room temperature. Sodium triacetoxyborohydride is added portionwise, and the mixture is stirred for 3 hours .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H11D6NO .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-2-methylpropan-1-ol with benzaldehyde in dichloromethane at room temperature .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 109.1±11.6 °C .科学的研究の応用

Transformation in Supercritical Alcohols

The study by Kamitanaka et al. (2008) explored the transformation of benzonitrile in supercritical alcohols, leading to products like benzyl alcohol and benzoate esters under non-catalytic conditions. This research demonstrates the potential of using supercritical fluids in the synthesis and transformation of organic compounds, which could be relevant for manipulating "2-Benzylamino-2-methyl-1-propanol-d6" under similar conditions (Kamitanaka et al., 2008).

Novel Amino Acid Derivatives Synthesis

Meijere et al. (2010) developed a mild condition set for Michael addition, leading to the synthesis of various benzylamine derivatives and their incorporation into small peptides. This work showcases the versatility of benzylamine derivatives in synthesizing bioactive molecules, suggesting potential pathways for incorporating "this compound" into larger, functionally diverse structures (Meijere et al., 2010).

Anticoagulant Properties of Functionalized Dextrans

Research by Huynh et al. (2001) on dextranmethylcarboxylate benzylamide sulfate (DMCBSu) highlighted its anticoagulant properties. The synthesis involved benzylamidification, demonstrating the medical application of benzylamine derivatives in creating bioactive materials. This suggests the potential for "this compound" to be used in medical research, particularly in developing new therapeutic agents (Huynh et al., 2001).

Hydrogenation Reactions

Bawane and Sawant (2004) studied the liquid-phase catalytic hydrogenation of benzonitrile to benzylamine, revealing insights into reaction kinetics and the influence of various factors on product yield. Such studies could be essential for understanding how "this compound" might behave under hydrogenation or other reduction processes, possibly leading to new synthetic routes or products (Bawane & Sawant, 2004).

Safety and Hazards

将来の方向性

As a biochemical used for proteomics research, 2-Benzylamino-2-methyl-1-propanol-d6 has potential applications in various fields of study. Its use as an organic synthesis intermediate and pharmaceutical intermediate suggests its importance in laboratory research and development and pharmaceutical and chemical production processes .

作用機序

is a compound useful in organic synthesis . It has a molecular formula of C11H11D6NO and a molecular weight of 185.30 . The compound is a derivative of 2-Benzylamino-2-methyl-1-propanol, which has a molecular formula of C11H17NO .

The presence of the benzylamino group suggests that this compound might interact with biological targets through hydrogen bonding or ionic interactions. The methyl groups could potentially increase the lipophilicity of the compound, which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The compound’s stability and efficacy could be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

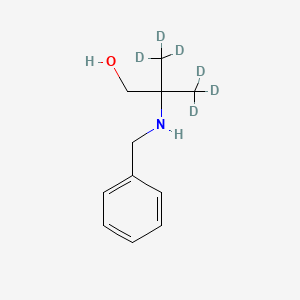

2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHEIXSIHNMCG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)